molecular formula C9H8INO B14888221 2-(5-Iodo-2-methoxyphenyl)acetonitrile

2-(5-Iodo-2-methoxyphenyl)acetonitrile

Cat. No.: B14888221
M. Wt: 273.07 g/mol
InChI Key: NQCDVIIKUSYACE-UHFFFAOYSA-N
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Description

2-(5-Iodo-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8INO It is characterized by the presence of an iodo group and a methoxy group attached to a benzene ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Iodo-2-methoxyphenyl)acetonitrile typically involves the reaction of 5-iodo-2-methoxybenzaldehyde with a suitable nitrile source. One common method involves the use of sodium cyanide (NaCN) in the presence of a base such as sodium hydroxide (NaOH) in an organic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired acetonitrile derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Iodo-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of 2-(5-substituted-2-methoxyphenyl)acetonitrile derivatives.

    Oxidation: Formation of 2-(5-iodo-2-methoxyphenyl)acetaldehyde or 2-(5-iodo-2-methoxyphenyl)acetic acid.

    Reduction: Formation of 2-(5-iodo-2-methoxyphenyl)ethylamine.

Scientific Research Applications

2-(5-Iodo-2-methoxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Iodo-2-methoxyphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its iodo group can facilitate binding to specific proteins, while the methoxy and nitrile groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Iodo-2-methoxyphenyl)ethanol
  • 2-(5-Iodo-2-methoxyphenyl)acetaldehyde
  • 2-(5-Iodo-2-methoxyphenyl)acetic acid

Uniqueness

2-(5-Iodo-2-methoxyphenyl)acetonitrile is unique due to the presence of both an iodo and a nitrile group, which imparts distinct reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C9H8INO

Molecular Weight

273.07 g/mol

IUPAC Name

2-(5-iodo-2-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H8INO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3

InChI Key

NQCDVIIKUSYACE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)I)CC#N

Origin of Product

United States

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